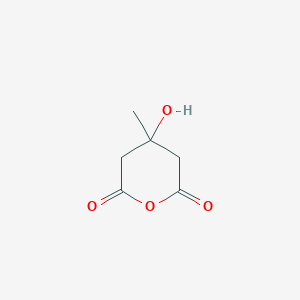

Dicrotalic anhydride

Description

Properties

IUPAC Name |

4-hydroxy-4-methyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOCHZAKVUAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412429 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34695-32-4 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crotonic Anhydride: A Comprehensive Technical Guide

CAS Number: 623-68-7 (mixture of cis and trans isomers); 78957-07-0 (trans-isomer)

Abstract

This technical guide provides an in-depth overview of crotonic anhydride (B1165640), a versatile chemical intermediate with significant applications in the pharmaceutical, polymer, and fine chemical industries. This document details its chemical and physical properties, provides established synthesis and reaction protocols, and explores its relevance in biological signaling pathways through the lens of protein crotonylation. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Crotonic anhydride is a colorless to pale yellow liquid with a pungent odor. It is primarily utilized as an acylating agent in organic synthesis. The following table summarizes its key quantitative properties.

| Property | Value | References |

| CAS Number | 623-68-7 (mixture of isomers) | |

| 78957-07-0 (trans-isomer) | ||

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Boiling Point | 248 - 250 °C | [2][3] |

| Melting Point | -20 °C | |

| Density | 1.04 g/cm³ at 20 °C | [2][3] |

| Refractive Index (n20/D) | 1.473 | [2][3] |

| Vapor Pressure | 1 hPa at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Autoignition Temperature | 290 °C |

Experimental Protocols

Synthesis of Crotonic Anhydride

Reaction: Dehydration of crotonic acid using acetic anhydride.

Principle: This method involves the reaction of crotonic acid with an excess of a lower aliphatic acid anhydride, typically acetic anhydride. The reaction is driven to completion by the continuous removal of the lower boiling carboxylic acid (acetic acid) formed as a byproduct.[4]

Experimental Protocol:

-

Apparatus Setup: A reaction flask equipped with a fractional distillation column, a condenser, and a receiving flask is assembled. The reaction flask is charged with acetic anhydride.

-

Reaction Initiation: The acetic anhydride is heated to its boiling point.

-

Reactant Addition: A solution of crotonic acid dissolved in an inert organic solvent (e.g., heptane (B126788) or methylcyclohexane) that forms an azeotrope with acetic acid is slowly added to the reaction flask.[4] The addition rate is controlled to maintain a steady distillation of the acetic acid-solvent azeotrope.

-

Reaction Monitoring: The temperature at the top of the distillation column is monitored. A constant temperature indicates the removal of the azeotrope.

-

Work-up: Once the addition of the crotonic acid solution is complete and the distillation of acetic acid ceases, the reaction mixture is cooled.

-

Purification: The resulting mixture, containing crotonic anhydride, unreacted crotonic acid, and any remaining acetic anhydride, is purified by fractional distillation under reduced pressure to isolate the crotonic anhydride.

Friedel-Crafts Acylation of Anisole (B1667542) with Crotonic Anhydride

Reaction: Electrophilic aromatic substitution to form methoxy-substituted chalcone (B49325) precursors.

Principle: Crotonic anhydride acts as an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a crotonyl group onto an aromatic ring. Anisole, being an activated aromatic compound, readily undergoes this reaction.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a gas trap (to handle evolved HCl), and a magnetic stirrer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., dichloromethane (B109758) or nitrobenzene) in the reaction flask and cooled in an ice bath.

-

Reactant Addition: A solution of crotonic anhydride in the same dry solvent is added dropwise to the stirred suspension of AlCl₃.

-

Formation of Acylium Ion: The mixture is stirred at a low temperature to allow for the formation of the acylium ion complex.

-

Substrate Addition: A solution of anisole in the dry solvent is then added dropwise from the dropping funnel.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired methoxy-substituted chalcone precursor.

Signaling Pathways and Biological Relevance

While crotonic anhydride itself is not a direct signaling molecule, its corresponding acyl group, crotonyl, is a key player in a significant post-translational modification known as protein crotonylation . This modification, where a crotonyl group is attached to the ε-amino group of a lysine (B10760008) residue, is increasingly recognized for its role in regulating a multitude of cellular processes.

Metabolic Origin of Crotonyl-CoA: The donor for protein crotonylation is crotonyl-CoA, an intermediate in the metabolism of fatty acids and certain amino acids. Cellular levels of crotonyl-CoA can therefore influence the extent of protein crotonylation, directly linking cellular metabolism to the regulation of protein function and gene expression.[5]

Role in Gene Regulation: Histone crotonylation, in particular, has been shown to be a marker of active gene transcription. Specific "writer" enzymes (e.g., histone acetyltransferases like p300/CBP) catalyze the addition of the crotonyl group, while "eraser" enzymes (e.g., certain histone deacetylases like sirtuins) remove it. "Reader" proteins can then recognize these crotonylated histones and recruit other proteins to modulate chromatin structure and gene expression.[6][7] This dynamic process is implicated in various biological phenomena, including spermatogenesis and the cellular response to DNA damage.[6]

Involvement in Disease: Dysregulation of protein crotonylation has been linked to several diseases, including cancer. For instance, altered levels of histone crotonylation have been observed in colorectal cancer, and the crotonylation of non-histone proteins can promote the proliferation and migration of cancer cells.[8] Furthermore, protein crotonylation is involved in signaling pathways related to inflammation and kidney injury.[7][8]

The following diagrams illustrate the synthesis of crotonic anhydride, a typical Friedel-Crafts acylation reaction, and the central role of protein crotonylation in cellular signaling.

References

- 1. Crotonic anhydride | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Crotonic anhydride | 623-68-7 [chemicalbook.com]

- 4. GB612790A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]

- 5. Cracking Lysine Crotonylation (Kcr): Enlightening a Promising Post‐Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties of Crotonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640), systematically known as (2E)-but-2-enoic anhydride, is a highly reactive organic compound that serves as a crucial intermediate in a multitude of synthetic processes.[1] Its utility spans from the synthesis of polymers and resins to being a pivotal building block in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic data of crotonic anhydride, tailored for professionals in research and drug development.

Chemical and Physical Properties

Crotonic anhydride is a colorless to pale yellow liquid at room temperature, characterized by a sharp, acrid odor.[3] It is a carboxylic acid anhydride derived from crotonic acid. The presence of the α,β-unsaturated carbonyl moiety makes it a versatile reagent in organic synthesis.

Table 1: Physical and Chemical Properties of Crotonic Anhydride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₃ | [4] |

| Molecular Weight | 154.16 g/mol | [4] |

| CAS Number | 623-68-7 | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sharp, acrid | [3] |

| Density | 1.04 g/cm³ at 20 °C | [5] |

| Melting Point | -20 °C | [5] |

| Boiling Point | 250 °C | [5] |

| Flash Point | 113 °C | [5] |

| Refractive Index (n20/D) | 1.473 | [6] |

| Solubility | Soluble in ether | [6] |

Synthesis of Crotonic Anhydride

Crotonic anhydride is typically synthesized via the dehydration of crotonic acid. A common laboratory and industrial method involves the reaction of crotonic acid with acetic anhydride.

Experimental Protocol: Synthesis from Crotonic Acid and Acetic Anhydride

This protocol is based on the principles described in patented synthesis methods.[7][8]

Objective: To synthesize crotonic anhydride from crotonic acid and acetic anhydride.

Materials:

-

Crotonic acid

-

Acetic anhydride

-

Polymerization inhibitor (e.g., hydroquinone)

-

Inert solvent for azeotropic removal of acetic acid (e.g., heptane (B126788) or toluene) (optional)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Distillation apparatus (including a fractionating column)

-

Heating mantle

-

Separatory funnel

-

Standard glassware

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, combine crotonic acid (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of a polymerization inhibitor such as hydroquinone.

-

Heat the mixture to a temperature below 100 °C under reduced pressure (e.g., 100 mm Hg) to facilitate the continuous removal of the acetic acid byproduct as it forms.[7] Alternatively, an inert solvent that forms an azeotrope with acetic acid, such as heptane, can be added, and the reaction can be heated to reflux to remove the acetic acid azeotropically.[7]

-

Monitor the reaction progress by observing the cessation of acetic acid distillation.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, a liquid residue comprising crotonic anhydride, is then purified by fractional distillation under reduced pressure.[8] The excess acetic anhydride and any remaining starting material are distilled off, and the fraction corresponding to crotonic anhydride is collected.

-

The purified product should be stored in a cool, dry place away from moisture.

Workflow for the Synthesis of Crotonic Anhydride

Caption: Workflow for the synthesis of crotonic anhydride.

Reactivity and Key Reactions

Crotonic anhydride is a potent acylating agent, readily reacting with nucleophiles such as alcohols and amines to form the corresponding esters and amides.[5]

Esterification

Experimental Protocol: Synthesis of Benzyl (B1604629) Crotonate

Objective: To synthesize benzyl crotonate via the acylation of benzyl alcohol with crotonic anhydride.

Materials:

-

Crotonic anhydride

-

Benzyl alcohol

-

Pyridine (B92270) or another suitable base

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) in diethyl ether.

-

Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add crotonic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl crotonate.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Amide Formation

Experimental Protocol: Synthesis of N-Benzylcrotonamide

Objective: To synthesize N-benzylcrotonamide from crotonic anhydride and benzylamine (B48309).

Materials:

-

Crotonic anhydride

-

Benzylamine

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolve benzylamine (2.0 eq) in dichloromethane in a round-bottom flask and cool in an ice bath.

-

Slowly add a solution of crotonic anhydride (1.0 eq) in dichloromethane to the stirred benzylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, wash the mixture with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid, N-benzylcrotonamide, can be purified by recrystallization.

General Reaction Scheme for Acylation

Caption: General acylation reaction of crotonic anhydride.

Role in Drug Development and Signaling Pathways

While crotonic anhydride itself is primarily a synthetic intermediate, the crotonyl group plays a significant role in biological systems through a post-translational modification known as protein crotonylation. This process, where a crotonyl group is attached to a lysine (B10760008) residue of a protein, is implicated in the regulation of gene expression and various cellular signaling pathways, particularly in the context of cancer.[2][3]

Crotonic acid, which can be derived from crotonic anhydride, is converted in vivo to crotonyl-CoA. This molecule serves as the donor for the crotonylation of histones and other proteins, a reaction catalyzed by "writer" enzymes such as p300/CBP.[2] This modification can be reversed by "eraser" enzymes like certain histone deacetylases (HDACs) and sirtuins (SIRTs).[2] The crotonylated proteins are then recognized by "reader" proteins, which translate this modification into downstream cellular signals.[3] Dysregulation of protein crotonylation has been linked to the progression of various cancers, including hepatocellular carcinoma.[2] For instance, histone crotonylation can activate the Pl3K/Akt signaling pathway, promoting cell proliferation.[2]

Protein Crotonylation Signaling Pathway

Caption: The role of crotonylation in cellular signaling.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of crotonic anhydride is expected to show signals corresponding to the methyl protons and the vinyl protons. The methyl protons will appear as a doublet due to coupling with the adjacent vinyl proton. The two vinyl protons will appear as multiplets, likely a doublet of quartets for the proton adjacent to the methyl group and a doublet for the proton adjacent to the carbonyl group, with a characteristic coupling constant for the trans configuration.

Table 2: Predicted ¹H NMR Chemical Shifts for Crotonic Anhydride

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -CH₃ | ~1.9 | Doublet | ~7 Hz |

| =CH-CH₃ | ~7.0 | Doublet of Quartets | ~15 Hz, ~7 Hz |

| =CH-C=O | ~6.0 | Doublet | ~15 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals corresponding to the methyl carbon, the two vinyl carbons, and the carbonyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for Crotonic Anhydride

| Carbon | Chemical Shift (ppm) |

| -CH₃ | ~18 |

| =CH-CH₃ | ~145 |

| =CH-C=O | ~125 |

| C=O | ~162 |

Infrared (IR) Spectroscopy

The IR spectrum of crotonic anhydride is characterized by the strong dual carbonyl stretching bands, which is a hallmark of anhydrides. The C=C double bond stretch and C-O stretches will also be present.[9]

Table 4: Key IR Absorption Bands for Crotonic Anhydride

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (asymmetric stretch) | ~1820-1800 | Strong |

| C=O (symmetric stretch) | ~1760-1740 | Strong |

| C=C (alkene) | ~1650 | Medium |

| C-O (anhydride) | ~1100-1000 | Strong |

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) for crotonic anhydride would be observed at m/z = 154. Common fragmentation patterns for anhydrides involve the cleavage of the C-O-C bond and the loss of a crotonyl radical or crotonic acid.[10]

Table 5: Expected Fragments in the Mass Spectrum of Crotonic Anhydride

| m/z | Fragment |

| 154 | [C₈H₁₀O₃]⁺ (Molecular Ion) |

| 85 | [CH₃CH=CHCO]⁺ (Crotonyl cation) |

| 69 | [CH₃CH=CH]⁺ |

| 43 | [CH₃CO]⁺ |

Safety and Handling

Crotonic anhydride is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Crotonic anhydride is a valuable and versatile reagent in organic synthesis, with significant applications in the development of pharmaceuticals and advanced materials. Its reactivity as an acylating agent allows for the straightforward synthesis of a variety of crotonyl derivatives. Furthermore, the emerging understanding of protein crotonylation as a key regulatory mechanism in cellular signaling opens new avenues for research and drug development, where crotonic anhydride and its derivatives may play a crucial role. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and responsible use in a research and development setting.

References

- 1. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 2. Regulatory Mechanism of Protein Crotonylation and Its Relationship with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging roles of non-histone protein crotonylation in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GB612790A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]

- 8. GB656740A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]

- 9. koyonchem.com [koyonchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure of Crotonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of crotonic anhydride (B1165640). The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile chemical intermediate.

Molecular Structure and Identification

Crotonic anhydride, systematically named but-2-enoyl but-2-enoate, is the acid anhydride of crotonic acid.[1] It is characterized by the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[2] The molecule exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer being predominant in commercially available samples.

| Identifier | Value |

| IUPAC Name | [(E)-but-2-enoyl] (E)-but-2-enoate[2] |

| Synonyms | 2-Butenoic anhydride, Crotonic acid anhydride[2] |

| Chemical Formula | C₈H₁₀O₃[2] |

| Molecular Weight | 154.16 g/mol [2] |

| CAS Number | 623-68-7 (mixture of isomers)[3] |

| 78957-07-0 (trans isomer) | |

| SMILES String | C/C=C/C(=O)OC(=O)/C=C/C (trans isomer) |

The structural formula of trans-crotonic anhydride is depicted below:

Physicochemical Properties

Crotonic anhydride is typically a colorless to pale yellow liquid with a sharp, acrid odor.[4] The presence of both cis and trans isomers can lead to variations in reported physical properties, particularly the melting point. The mixture of isomers is a liquid at room temperature, while the pure trans isomer may have a higher melting point.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[4] |

| Melting Point | -20 °C (mixture of isomers) |

| Boiling Point | 248-250 °C[3] |

| Density | 1.04 g/mL at 25 °C[3] |

| Refractive Index | 1.473 (20 °C)[3] |

Synthesis of Crotonic Anhydride

Crotonic anhydride is commonly synthesized by the dehydration of crotonic acid. A prevalent method involves the reaction of crotonic acid with acetic anhydride.[5]

Experimental Protocol: Synthesis from Crotonic Acid and Acetic Anhydride

This protocol is based on established methods for the synthesis of acid anhydrides.[5][6]

Materials:

-

Crotonic acid

-

Acetic anhydride

-

Polymerization inhibitor (e.g., hydroquinone)

-

Inert solvent for azeotropic removal of acetic acid (e.g., heptane (B126788) or toluene) (optional)

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine crotonic acid and a slight excess of acetic anhydride.

-

Add a catalytic amount of a polymerization inhibitor, such as hydroquinone.

-

Heat the mixture gently. The reaction can be carried out under reduced pressure to facilitate the removal of the acetic acid byproduct at a lower temperature (below 100 °C).[5]

-

Alternatively, an inert solvent that forms an azeotrope with acetic acid can be added to aid in its removal by distillation.[5]

-

Continuously remove the acetic acid as it is formed to drive the equilibrium towards the product.

-

Once the reaction is complete (as indicated by the cessation of acetic acid distillation), the remaining mixture is purified by fractional distillation under reduced pressure to yield pure crotonic anhydride.

Spectroscopic Characterization

The structure of crotonic anhydride can be confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of crotonic anhydride exhibits characteristic absorption bands that are indicative of its functional groups. A key feature is the presence of two strong carbonyl (C=O) stretching bands, which is typical for acid anhydrides due to symmetric and asymmetric stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1820 & ~1760 | Strong | C=O stretching (anhydride) |

| ~1650 | Medium | C=C stretching (alkene) |

| ~970 | Strong | C-H out-of-plane bend (trans alkene) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of trans-crotonic anhydride shows distinct signals for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.9 | Doublet | 6H | -CH₃ |

| ~5.9 | Doublet of Quartets | 2H | =CH-C=O |

| ~7.1 | Doublet of Quartets | 2H | -CH= |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~18 | -CH₃ |

| ~125 | =CH-C=O |

| ~150 | -CH= |

| ~160 | C=O |

Reactivity and Applications

Crotonic anhydride is a reactive molecule primarily used as an intermediate in organic synthesis.[4] Its anhydride functionality makes it an effective acylating agent, similar to acyl chlorides but often with milder reaction conditions. It is used in the production of various esters, amides, and other derivatives which are important in the pharmaceutical and polymer industries.[4]

The general mechanism for acylation using crotonic anhydride involves the nucleophilic attack on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and a crotonate leaving group.

Safety Information

Crotonic anhydride is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic to aquatic life. Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of crotonic anhydride's molecular structure and properties. For further in-depth analysis and specific applications, consulting peer-reviewed literature is recommended.

References

- 1. Crotonic anhydride(623-68-7) 1H NMR [m.chemicalbook.com]

- 2. Crotonic anhydride(623-68-7) IR2 spectrum [chemicalbook.com]

- 3. zhonglanindustry.com [zhonglanindustry.com]

- 4. Crotonic anhydride(623-68-7) 13C NMR [m.chemicalbook.com]

- 5. GB656740A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]

- 6. CROTONIC ANHYDRIDE | 78957-07-0 [amp.chemicalbook.com]

Synthesis of Crotonic Anhydride from Crotonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing crotonic anhydride (B1165640) from crotonic acid. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Crotonic anhydride is a valuable reagent in organic synthesis, serving as a precursor for various pharmaceuticals, agrochemicals, and polymers. Its synthesis from the readily available crotonic acid is a critical process for these applications. This document outlines the most common and effective methods for this conversion, focusing on practical laboratory-scale preparations.

Core Synthesis Methodologies

The synthesis of crotonic anhydride from crotonic acid is primarily achieved through dehydration reactions. The most prevalent methods involve the use of a dehydrating agent, typically acetic anhydride, or a two-step process via an acyl chloride intermediate.

Method 1: Dehydration using Acetic Anhydride

This is a widely used method that relies on the reaction of crotonic acid with acetic anhydride. The equilibrium is driven towards the product by removing the acetic acid byproduct as it is formed. Two common techniques are employed for this purpose:

-

Heating under Reduced Pressure: By lowering the pressure, the boiling point of acetic acid is reduced, allowing for its selective removal from the reaction mixture at a lower temperature, thus favoring the formation of crotonic anhydride.[1]

-

Azeotropic Distillation: An inert organic solvent that forms a low-boiling azeotrope with acetic acid is added to the reaction mixture. This allows for the continuous removal of acetic acid as the azeotrope, shifting the equilibrium towards the desired product.[2]

A polymerization inhibitor, such as hydroquinone (B1673460), is often added to prevent the polymerization of the unsaturated crotonic acid and anhydride at elevated temperatures.[1]

Method 2: Synthesis via Crotonyl Chloride Intermediate

This method involves a two-step process:

-

Formation of Crotonyl Chloride: Crotonic acid is first converted to its more reactive acid chloride derivative, crotonyl chloride. This is typically achieved by reacting crotonic acid with a chlorinating agent like thionyl chloride (SOCl₂).[3]

-

Reaction of Crotonyl Chloride with a Crotonate Salt: The resulting crotonyl chloride is then reacted with a salt of crotonic acid, such as sodium crotonate, to yield crotonic anhydride.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the different synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

| Method | Dehydrating/Activating Agent | Key Reaction Conditions | Typical Yield (%) | Purity (%) | Reference |

| Heating under Reduced Pressure | Acetic Anhydride | Heating below 100°C at reduced pressure (e.g., 100 mm Hg) in the presence of a polymerization inhibitor. | 70-80 | >95 | Based on patent descriptions[1] |

| Azeotropic Distillation | Acetic Anhydride | Refluxing with an azeotropic agent (e.g., toluene (B28343), heptane) and a polymerization inhibitor. | 75-85 | >97 | Based on patent descriptions[2] |

| Via Crotonyl Chloride Intermediate | Thionyl Chloride | Two-step process: 1. Reaction with SOCl₂. 2. Reaction of the formed crotonyl chloride with sodium crotonate. | 65-75 | >97 | General method for acid anhydrides |

Experimental Protocols

Protocol 1: Synthesis of Crotonic Anhydride using Acetic Anhydride and Reduced Pressure

Materials:

-

Crotonic acid

-

Acetic anhydride

-

Hydroquinone (polymerization inhibitor)

Equipment:

-

Round-bottom flask

-

Distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine crotonic acid (1.0 mol) and acetic anhydride (1.2 mol).

-

Add a catalytic amount of hydroquinone (e.g., 0.1 g).

-

Heat the mixture gently with stirring under reduced pressure (approximately 100 mm Hg).

-

Continuously distill off the acetic acid that is formed. The temperature of the distillation head should be monitored to ensure selective removal of acetic acid.

-

Once the theoretical amount of acetic acid has been collected, the reaction is considered complete.

-

The remaining crude crotonic anhydride is then purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Crotonic Anhydride using Acetic Anhydride and Azeotropic Distillation

Materials:

-

Crotonic acid

-

Acetic anhydride

-

Toluene (or another suitable azeotropic agent)

-

Hydroquinone

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charge the flask with crotonic acid (1.0 mol), acetic anhydride (1.2 mol), and toluene (a sufficient volume to allow for efficient reflux and azeotropic removal).

-

Add a small amount of hydroquinone.

-

Heat the mixture to reflux with vigorous stirring. The toluene-acetic acid azeotrope will begin to collect in the Dean-Stark trap.

-

Continuously remove the lower acetic acid layer from the trap, returning the upper toluene layer to the reaction flask.

-

Continue the reaction until no more acetic acid is collected.

-

After cooling, the toluene and any remaining acetic anhydride are removed by distillation.

-

The resulting crotonic anhydride is purified by vacuum distillation.

Protocol 3: Synthesis of Crotonic Anhydride via Crotonyl Chloride

Step 1: Synthesis of Crotonyl Chloride

Materials:

-

Crotonic acid

-

Thionyl chloride (SOCl₂)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a well-ventilated fume hood, place crotonic acid (1.0 mol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add thionyl chloride (1.2 mol) to the flask. The reaction is exothermic and will produce HCl and SO₂ gas.

-

Once the addition is complete, gently heat the mixture to reflux and maintain for 1-2 hours, or until the gas evolution ceases.

-

After cooling, the excess thionyl chloride is removed by distillation at atmospheric pressure.

-

The crude crotonyl chloride is then purified by fractional distillation.

Step 2: Synthesis of Crotonic Anhydride

Materials:

-

Crotonyl chloride

-

Sodium crotonate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Suspend sodium crotonate (1.0 mol) in an inert solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask with a magnetic stirrer.

-

Slowly add the purified crotonyl chloride (1.0 mol) from the dropping funnel to the suspension with stirring.

-

The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

-

The solid sodium chloride byproduct is removed by filtration.

-

The solvent is removed from the filtrate by evaporation under reduced pressure.

-

The resulting crude crotonic anhydride is purified by vacuum distillation.

Visualizations

Logical Workflow for Crotonic Anhydride Synthesis

Caption: Logical workflow for the synthesis of crotonic anhydride.

Signaling Pathway of Crotonic Anhydride Formation from Crotonic Acid and Acetic Anhydride

Caption: Reaction mechanism for crotonic anhydride synthesis.

References

Crotonic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of crotonic anhydride (B1165640), a versatile reagent in organic synthesis. The document details its chemical identity according to IUPAC nomenclature, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis and primary applications. Furthermore, this guide explores its role as a key intermediate in various industrial processes, including the synthesis of pharmaceutical agents. Reaction mechanisms and logical workflows are illustrated to provide a comprehensive understanding of its utility for professionals in research and development.

Chemical Identity and Nomenclature

Crotonic anhydride is the common name for the organic compound systematically named [(E)-but-2-enoyl] (E)-but-2-enoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is the acid anhydride of crotonic acid.

Table 1: Chemical Identifiers for Crotonic Anhydride

| Identifier | Value |

| IUPAC Name | [(E)-but-2-enoyl] (E)-but-2-enoate[1] |

| Synonyms | 2-Butenoic anhydride, Crotonic acid anhydride[1] |

| CAS Number | 623-68-7 |

| Molecular Formula | C₈H₁₀O₃[1] |

| Molecular Weight | 154.16 g/mol |

| InChI Key | VJDDQSBNUHLBTD-GGWOSOGESA-N |

| Canonical SMILES | CC=CC(=O)OC(=O)C=CC |

Physicochemical Properties

Crotonic anhydride is a colorless to pale yellow liquid with a sharp, pungent odor. It is a versatile chemical intermediate used in the agricultural, pharmaceutical, and flavor and fragrance industries.[2]

Table 2: Physical and Chemical Properties of Crotonic Anhydride

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 250 °C |

| Melting Point | -20 °C |

| Density | 1.04 g/cm³ at 20 °C |

| Vapor Pressure | 1 hPa at 25 °C |

| Flash Point | 113 °C |

| Autoignition Temp. | 290 °C |

| Solubility | Reacts with water, soluble in many organic solvents. |

Synthesis of Crotonic Anhydride

Crotonic anhydride is typically synthesized via the dehydration of crotonic acid. A common laboratory and industrial method involves the reaction of crotonic acid with acetic anhydride.

Experimental Protocol: Synthesis from Crotonic Acid and Acetic Anhydride

This protocol is based on the general method of dehydrating a carboxylic acid using another acid anhydride.[3][4]

Materials:

-

Crotonic acid

-

Acetic anhydride

-

Polymerization inhibitor (e.g., hydroquinone)[3]

-

Inert organic solvent for azeotropic removal of acetic acid (e.g., heptane)[3]

-

Round-bottom flask

-

Distillation apparatus with a condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and distillation apparatus, combine crotonic acid and a slight excess of acetic anhydride.

-

Add a catalytic amount of a polymerization inhibitor, such as hydroquinone.[3]

-

Add an inert solvent like heptane (B126788) to facilitate the removal of the acetic acid byproduct via azeotropic distillation.[3]

-

Heat the mixture to a temperature below 100°C. The reaction can be conducted under reduced pressure to lower the boiling point of the acetic acid formed.[3]

-

Continuously remove the acetic acid-heptane azeotrope by distillation as the reaction proceeds.[3]

-

Once the theoretical amount of acetic acid has been removed, cool the reaction mixture.

-

The remaining liquid, which is crude crotonic anhydride, can be purified by fractional distillation under reduced pressure.

Key Reactions and Applications

Crotonic anhydride is a valuable reagent primarily utilized for its ability to acylate nucleophiles and as a monomer in polymerization reactions.

Esterification Reactions

As a reactive anhydride, it is an effective acylating agent for alcohols, leading to the formation of crotonate esters.

This protocol is a representative example of an esterification reaction using crotonic anhydride.

Materials:

-

Crotonic anhydride

-

Benzyl (B1604629) alcohol

-

Pyridine (B92270) (as a catalyst and acid scavenger)

-

Anhydrous diethyl ether (as a solvent)

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve benzyl alcohol in anhydrous diethyl ether.

-

Add an equimolar amount of pyridine to the solution.

-

Cool the mixture in an ice bath and slowly add crotonic anhydride (1.0 to 1.1 equivalents) with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted crotonic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl crotonate.

-

Purify the product by vacuum distillation or column chromatography.

Polymerization Reactions

Crotonic anhydride can be used as a precursor in the synthesis of polymers. While less reactive than other monomers, it can undergo polymerization, often initiated by free radicals.

This protocol outlines a general procedure for the free-radical polymerization of crotonic anhydride.

Materials:

-

Crotonic anhydride (monomer)

-

A free-radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Inert gas supply (nitrogen or argon)

-

Heating source with temperature control

-

Precipitating solvent (e.g., methanol (B129727) or hexane)

Procedure:

-

Purify the crotonic anhydride monomer by vacuum distillation to remove any inhibitors.

-

In a Schlenk flask under an inert atmosphere, dissolve the purified crotonic anhydride in the anhydrous, deoxygenated solvent.

-

Add a small amount of the free-radical initiator.

-

Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C, depending on the initiator).

-

Maintain the reaction at this temperature for several hours. The progress can be monitored by observing the increase in viscosity of the solution.

-

Terminate the polymerization by cooling the reaction mixture.

-

Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent such as methanol or hexane.

-

Collect the precipitated polymer by filtration, wash with the precipitating solvent, and dry under vacuum.

Role in Drug Development

Crotonic anhydride and its derivatives serve as important intermediates in the synthesis of various pharmaceutical compounds.[5][] It is a key building block for active pharmaceutical ingredients (APIs) and advanced intermediates.[5] For instance, it is used as a raw material for antibacterial drugs and sulfonamides.[7] It has also been utilized in the preparation of optically active pyrrolidines, which are intermediates for kainic acid, a compound used as an antiworming agent and in neuroscience research.[2]

The following diagram illustrates a logical workflow for the utilization of crotonic anhydride in the early stages of drug discovery and development.

References

- 1. Crotonic anhydride | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CROTONIC ANHYDRIDE | Godavari [godavaribiorefineries.com]

- 3. GB612790A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]

- 4. GB656740A - Improvements in the manufacture of crotonic anhydride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 7. crotonic anhydride|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

An In-depth Technical Guide to the Physical Properties of Crotonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640) [(CH₃CH=CHCO)₂O], a member of the acid anhydride family, serves as a versatile reagent and intermediate in organic synthesis. Its utility in the production of polymers, pharmaceuticals, and fine chemicals necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the core physical properties of crotonic anhydride, detailed experimental protocols for their determination, and visualizations of relevant chemical processes to support laboratory and development work.

Core Physical Properties

The physical properties of crotonic anhydride are summarized in the table below. These values are essential for safe handling, reaction setup, and purification processes. It is important to note that crotonic anhydride is a corrosive substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃ | [1][2] |

| Molecular Weight | 154.16 g/mol | [1][2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [4][5] |

| Odor | Sharp, acrid | [6] |

| Density | 1.04 g/mL at 25 °C | [3][4][5][7] |

| 1.04 g/cm³ at 20 °C | [8] | |

| Boiling Point | 248 °C (lit.) | [3][4][5][7] |

| 250 °C | [8] | |

| Melting Point | -20 °C | [4][5][8][9][10] |

| 72 °C | [6] | |

| Refractive Index (n20/D) | 1.473 (lit.) | [3][4][5][7] |

| Vapor Pressure | 1 hPa at 25 °C | [4][5][8] |

| Flash Point | 113 °C (235.4 °F) | [8] |

| 231 °F | [4][5][9][10] | |

| Autoignition Temperature | 290 °C | [5][8] |

Note on Melting Point Discrepancy: There is a significant discrepancy in the reported melting points for crotonic anhydride. Several sources report a melting point of approximately -20 °C, which is consistent with its liquid state at room temperature.[4][5][8][9][10] However, one source reports a melting point of 72 °C.[6] This higher value may correspond to a different isomer or a related compound. For practical purposes, the lower value should be considered more representative of the commonly available mixture of isomers.

Solubility Profile

Crotonic anhydride exhibits solubility in a range of common organic solvents. While precise quantitative data is not widely available, its qualitative solubility is summarized below.

| Solvent | Solubility | Source(s) |

| Diethyl Ether | Soluble | [4][5][9][10][11] |

| Common Organic Solvents | Moderately Soluble | [6] |

For drug development and synthesis, determining the precise solubility in various solvent systems is often necessary. A detailed experimental protocol for this determination is provided in Section 5.5.

Experimental Workflows and Chemical Reactions

Understanding the experimental workflow for characterizing crotonic anhydride and its key reactions is crucial for its effective use.

Caption: Workflow for the synthesis, purification, and physical characterization of crotonic anhydride.

Synthesis of Crotonic Anhydride

Crotonic anhydride is commonly synthesized by the dehydration of crotonic acid, often using acetic anhydride.[12][13]

Caption: Synthesis of crotonic anhydride from crotonic acid and acetic anhydride.

Hydrolysis of Crotonic Anhydride

Like other acid anhydrides, crotonic anhydride readily undergoes hydrolysis in the presence of water to yield two equivalents of crotonic acid. This reaction is important to consider for storage and handling, as exposure to moisture will lead to degradation of the material.[14]

Caption: Hydrolysis of crotonic anhydride to form crotonic acid.

Detailed Experimental Protocols

The following protocols are adapted from standard laboratory procedures and ASTM guidelines for the determination of the physical properties of crotonic anhydride.

Determination of Melting Point (Capillary Method)

This protocol is adapted from ASTM E324.[9][12][15]

Objective: To determine the melting range of crotonic anhydride.

Materials:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Crotonic anhydride sample

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the crotonic anhydride sample is dry. If necessary, dry over a suitable desiccant.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder.

-

Introduce the powdered sample into the open end of a capillary tube to a depth of 2-4 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has melted (the final melting point).

-

The melting range is the difference between the final and initial melting points.

-

Repeat the measurement with a fresh sample to ensure accuracy.

Determination of Boiling Point (Distillation Method)

This protocol is based on standard laboratory distillation procedures.[16][17]

Objective: To determine the boiling point of crotonic anhydride at atmospheric pressure.

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

-

Crotonic anhydride sample

Procedure:

-

Add a measured volume of crotonic anhydride (e.g., 25 mL) to the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Begin circulating cold water through the condenser.

-

Gently heat the distillation flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (1-2 drops per second). This is the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

Determination of Density (Pycnometer Method)

This protocol is adapted from ASTM D1475.[18]

Objective: To determine the density of crotonic anhydride.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Crotonic anhydride sample

-

Acetone (B3395972) for cleaning

Procedure:

-

Clean the pycnometer thoroughly with acetone and dry it completely.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches the desired temperature (e.g., 25 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the crotonic anhydride sample and bring it to the same constant temperature as the water.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

-

Calculate the density of crotonic anhydride using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

This protocol is based on ASTM D1218.[6][19][20][21]

Objective: To measure the refractive index of crotonic anhydride.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Crotonic anhydride sample

-

Ethanol (B145695) or acetone for cleaning

-

Lens paper

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting the temperature to 20 °C.

-

Clean the prism surfaces of the refractometer with a soft tissue or lens paper moistened with ethanol or acetone.

-

Using a dropper, apply a few drops of the crotonic anhydride sample onto the lower prism.

-

Close the prisms and allow the sample to spread evenly and reach thermal equilibrium (a few minutes).

-

Adjust the light source and the eyepiece to get a clear view of the scale.

-

Rotate the adjustment knob until the boundary line between the light and dark fields is centered on the crosshairs.

-

If a colored fringe is observed, adjust the chromaticity screw until the boundary line is sharp and colorless.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility

This protocol provides a general method for determining the solubility of crotonic anhydride in various solvents.[22][23][24][25][26]

Objective: To determine the solubility of crotonic anhydride in a given solvent at a specific temperature.

Materials:

-

Vials or test tubes with caps

-

Graduated cylinders or pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (syringe filter or similar)

-

Solvents to be tested (e.g., methanol, ethanol, acetone, toluene, chloroform, DMSO)

-

Crotonic anhydride

Procedure:

-

Add a known volume of the chosen solvent (e.g., 10 mL) to a vial containing a magnetic stir bar.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Weigh a known amount of crotonic anhydride and add a small, accurately weighed portion to the solvent.

-

Stir the mixture until the solid is completely dissolved.

-

Continue adding small, accurately weighed portions of crotonic anhydride, allowing the solution to become saturated. Saturation is reached when a small amount of undissolved solid remains after prolonged stirring.

-

Once saturation is achieved, allow the mixture to equilibrate for at least one hour with continuous stirring.

-

After equilibration, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-weighed syringe and filter it to remove any undissolved solid.

-

Weigh the syringe with the filtered solution.

-

Evaporate the solvent from the known volume of the saturated solution and weigh the remaining solute.

-

Calculate the solubility in g/100 mL or other appropriate units.

References

- 1. Crotonic anhydride | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. 巴豆酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Crotonic anhydride price,buy Crotonic anhydride - chemicalbook [chemicalbook.com]

- 5. Crotonic anhydride | 623-68-7 [chemicalbook.com]

- 6. store.astm.org [store.astm.org]

- 7. CROTONIC ANHYDRIDE CAS#: 78957-07-0 [chemicalbook.com]

- 8. Crotonic anhydride (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]

- 9. infinitalab.com [infinitalab.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. savemyexams.com [savemyexams.com]

- 18. matestlabs.com [matestlabs.com]

- 19. scribd.com [scribd.com]

- 20. webstore.ansi.org [webstore.ansi.org]

- 21. store.astm.org [store.astm.org]

- 22. education.com [education.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 25. solubilityofthings.com [solubilityofthings.com]

- 26. chem.libretexts.org [chem.libretexts.org]

Navigating the Dissolution Landscape: A Technical Guide to Crotonic Anhydride Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspect of crotonic anhydride's solubility in organic solvents. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the success of synthetic pathways in pharmaceutical and chemical research. While precise quantitative solubility data is sparse in publicly available literature, this guide synthesizes qualitative information, reactivity profiles, and general principles to provide a robust framework for working with this versatile reagent.

Qualitative Solubility Profile

Crotonic anhydride (B1165640) exhibits moderate solubility in a range of common organic solvents. Its solubility is largely dictated by the principle of "like dissolves like," with good solubility observed in non-polar and moderately polar aprotic solvents. However, in protic solvents, particularly alcohols, the concept of solubility is intertwined with chemical reactivity.

The following table summarizes the qualitative solubility of crotonic anhydride in various organic solvents, compiled from technical data sheets and chemical literature.

| Solvent Class | Solvent | Qualitative Solubility | Remarks |

| Aprotic Solvents | |||

| Ethers | Diethyl Ether | Soluble | Often used as a reaction solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble | Used as diluents in the synthesis of crotonic anhydride, indicating good solubility.[1] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be soluble | General solubility for similar organic compounds. |

| Ketones | Acetone | Expected to be soluble | General solubility for similar organic compounds. |

| Esters | Ethyl Acetate | Expected to be soluble | General solubility for similar organic compounds. |

| Protic Solvents | |||

| Alcohols | Methanol (B129727), Ethanol (B145695) | Reactive | Reacts to form the corresponding crotonate ester and crotonic acid.[2][3] The rate of reaction influences its apparent "solubility." |

The Critical Role of Reactivity in Protic Solvents

A key consideration when discussing the solubility of crotonic anhydride in solvents like methanol or ethanol is its high reactivity. As an acid anhydride, it readily undergoes nucleophilic acyl substitution with alcohols in a process known as alcoholysis.[2] This reaction results in the formation of a crotonate ester and crotonic acid, effectively consuming the crotonic anhydride.

Therefore, in protic solvents, one is not observing a simple physical dissolution but rather a reactive dissolution. The rate of this reaction is a critical factor. While the anhydride may initially appear to dissolve, it is simultaneously being converted into new chemical entities. This has significant implications for any process where the intact anhydride is required in solution for a prolonged period.

The following diagram illustrates the signaling pathway for the reaction of crotonic anhydride with an alcohol (ROH).

Experimental Protocol for Solubility Determination of a Reactive Compound

Due to the reactive nature of crotonic anhydride, particularly in protic solvents, a standard solubility determination method needs to be adapted to account for potential degradation or reaction. The following protocol outlines a general approach based on the "shake-flask" method, suitable for determining the solubility of reactive compounds.

Objective: To determine the apparent solubility of crotonic anhydride in a given organic solvent at a specified temperature, while monitoring for reactivity.

Materials:

-

Crotonic Anhydride (high purity)

-

Solvent of interest (anhydrous grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with PTFE-lined caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of crotonic anhydride in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of crotonic anhydride to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time to allow the system to reach equilibrium. For a reactive compound, it is crucial to perform a time-course study (e.g., sampling at 1, 2, 4, 8, and 24 hours) to determine the optimal equilibration time before significant degradation occurs.

-

Sample Withdrawal and Filtration: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analysis: Analyze the diluted sample, along with the standard solutions, using HPLC. The HPLC method should be capable of separating crotonic anhydride from any potential reaction or degradation products.

-

Calculation: Use the calibration curve to determine the concentration of crotonic anhydride in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the apparent solubility.

The following diagram illustrates the experimental workflow for determining the solubility of a reactive compound.

Conclusion

References

A Technical Guide to the Spectroscopic Analysis of Crotonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for crotonic anhydride (B1165640), a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For crotonic anhydride, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of crotonic anhydride is characterized by signals in the olefinic and aliphatic regions, consistent with its unsaturated structure.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| =CH-CO | 7.11 | Doublet of Quartets | 15.5, 6.9 |

| =CH-CH₃ | 5.87 | Doublet of Quartets | 15.5, 1.7 |

| CH₃ | 1.91 | Doublet of Doublets | 6.9, 1.7 |

Note: Data acquired in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of crotonic anhydride.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | 162.5 |

| =CH-CO | 147.2 |

| =CH-CH₃ | 122.8 |

| CH₃ | 18.4 |

Note: Data acquired in CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of crotonic anhydride.

1.3.1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of crotonic anhydride.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Acquisition Time: 4.0 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 240 ppm

-

1.3.3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of crotonic anhydride shows characteristic absorptions for an α,β-unsaturated anhydride.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~1780 | Strong | Asymmetric C=O Stretch |

| ~1725 | Strong | Symmetric C=O Stretch |

| ~1655 | Medium | C=C Stretch |

| ~1250 | Strong | C-O-C Stretch |

| ~970 | Strong | =C-H Bend (trans) |

Experimental Protocol for FTIR Spectroscopy

The following protocol describes the acquisition of an FTIR spectrum of liquid crotonic anhydride using an Attenuated Total Reflectance (ATR) accessory.

2.2.1. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of neat crotonic anhydride directly onto the center of the ATR crystal.

2.2.2. Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Format: Transmittance or Absorbance

-

2.2.3. Data Collection and Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data

The mass spectrum of crotonic anhydride is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the anhydride and the unsaturated alkyl chain.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 154 | 5 | [M]⁺ (Molecular Ion) |

| 85 | 10 | [CH₃CH=CHCO-O]⁺ |

| 69 | 100 | [CH₃CH=CHCO]⁺ (Acylium ion) |

| 41 | 40 | [C₃H₅]⁺ |

Experimental Protocol for GC-MS

The following protocol outlines a general procedure for the analysis of crotonic anhydride using Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Sample Preparation:

-

Prepare a dilute solution of crotonic anhydride (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

3.2.2. Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injection Port Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

3.2.3. Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of crotonic anhydride.

-

The mass spectrum corresponding to the GC peak of crotonic anhydride is analyzed to identify the molecular ion and major fragment ions.

-

The fragmentation pattern is compared with known fragmentation mechanisms for anhydrides to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like crotonic anhydride.

Caption: Workflow for Spectroscopic Analysis of Crotonic Anhydride.

Crotonic Anhydride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for crotonic anhydride (B1165640). Understanding these parameters is critical for ensuring its integrity and performance in research, development, and manufacturing applications, particularly within the pharmaceutical and polymer industries. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for assessing its degradation.

Physicochemical Properties

A foundational understanding of crotonic anhydride's physicochemical properties is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 248 °C (lit.) | [1] |

| Melting Point | -20 °C | [1] |

| Density | 1.04 g/mL at 25 °C (lit.) | [1] |

| Vapor Pressure | 1 hPa at 25 °C | [1] |

| Flash Point | 113 °C (235.4 °F) | |

| Autoignition Temperature | 290 °C | [1] |

| Solubility | Soluble in Ether | [1] |

Stability Profile

Crotonic anhydride is a reactive molecule susceptible to degradation under various conditions. Its stability is primarily influenced by moisture, temperature, light, and pH.

Hydrolytic Stability

Moisture is a critical factor affecting the stability of crotonic anhydride. It readily undergoes hydrolysis to form crotonic acid. This reaction is irreversible and leads to a loss of the anhydride's reactivity and purity.[2] The presence of acidic or basic conditions can catalyze this hydrolysis.

Primary Degradation Product: Crotonic Acid

References

Crotonic anhydride mechanism of formation

An In-Depth Technical Guide to the Mechanism of Crotonic Anhydride (B1165640) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of crotonic anhydride, a key intermediate in various organic syntheses. The document details the prevalent synthetic routes, reaction kinetics, and process parameters, presenting quantitative data in structured tables and illustrating reaction pathways and experimental workflows with detailed diagrams.

The synthesis of crotonic anhydride is primarily achieved through two effective methods, both of which are based on fundamental principles of nucleophilic acyl substitution.

Anhydride Interchange with Acetic Anhydride

The most common and industrially significant method for producing crotonic anhydride is the reaction of crotonic acid with acetic anhydride.[1] This is an equilibrium-driven process where acetic anhydride acts as both a reactant and a dehydrating agent.

The overall reaction is as follows:

2 CH₃CH=CHCOOH + (CH₃CO)₂O ⇌ (CH₃CH=CHCO)₂O + 2 CH₃COOH

To achieve high yields, the equilibrium must be shifted toward the products by continuously removing the acetic acid byproduct as it is formed.[1] This is typically accomplished through distillation, either under reduced pressure or via azeotropic distillation with an inert solvent.[1][2]

The reaction proceeds via a mixed-anhydride intermediate. The mechanism involves the nucleophilic attack of the carbonyl oxygen of crotonic acid on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) molecule. A second crotonic acid molecule (or crotonate) then attacks the crotonyl carbonyl of the mixed anhydride, leading to the formation of crotonic anhydride and another molecule of acetic acid.

References

A Comparative Technical Guide to Crotonic Anhydride and Maleic Anhydride for Drug Development Professionals

This technical guide provides an in-depth comparative analysis of crotonic anhydride (B1165640) and maleic anhydride, focusing on their structural characteristics, physicochemical properties, reactivity, and applications relevant to researchers, scientists, and professionals in drug development.

Core Structural and Physicochemical Comparison

Crotonic anhydride and maleic anhydride are both unsaturated carboxylic acid anhydrides, yet their distinct structural features give rise to significant differences in their chemical behavior and applications. Maleic anhydride is a cyclic anhydride, a feature that imparts conformational rigidity and influences its reactivity. In contrast, crotonic anhydride is a linear, acyclic anhydride derived from the dehydration of two molecules of crotonic acid.